2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole
Description
This compound is a benzothiazole derivative featuring a piperazine-piperidine scaffold modified with a methanesulfonyl group and a carbonyl linker. The benzothiazole core (4,7-dimethyl-substituted) is a privileged structure in medicinal chemistry, known for its role in modulating kinase activity, antimicrobial properties, and anticancer effects . The piperazine moiety enhances solubility and bioavailability, while the methanesulfonyl group contributes to metabolic stability and target binding affinity. Structural characterization of this compound likely employs crystallographic tools such as SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-14-4-5-15(2)18-17(14)21-20(28-18)23-12-10-22(11-13-23)19(25)16-6-8-24(9-7-16)29(3,26)27/h4-5,16H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVXQOJGVKGWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole-piperazine hybrids. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings
The methanesulfonyl group in the target compound enhances solubility relative to p-toluenesulfonyl derivatives due to its smaller size and higher polarity .
Biological Activity :
- Piperazine-linked benzothiazoles with carboxamide substituents (e.g., 2-(piperazin-1-yl)-1,3-benzothiazole-5-carboxamide) exhibit potent antimicrobial activity, while the methanesulfonyl-piperidine modification in the target compound may shift activity toward kinase inhibition (e.g., Aurora kinase or mTOR pathways) .
Synthetic Accessibility: The synthesis of piperazine-benzothiazole hybrids often employs nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (a related piperazine derivative) is synthesized via diazonium salt intermediates, a method adaptable to the target compound .
Crystallographic Insights :
- Structural refinement using SHELXL and OLEX2 has been critical in resolving conformational flexibility in the piperazine-piperidine moiety, which impacts binding to biological targets .
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